Cannabidiol dimethyl ether
Cannabidiol dimethyl ether
Lipoxygenases (LOs) are non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids to generate unsaturated fatty acid hydroperoxides. The immediate products of 15-LO fatty acid oxidation act as mediators in inflammation, thrombosis, and cancer. CBDD is a cannabidiol derivative that potently and selectively inhibits 15-LO with an IC50 value of 0.28 µM. It does not inhibit 5-LO effectively (IC50 >200 µM).
Brand Name:
Vulcanchem
CAS No.:
1242-67-7
VCID:
VC20973477
InChI:
InChI=1S/C23H34O2/c1-7-8-9-10-18-14-21(24-5)23(22(15-18)25-6)20-13-17(4)11-12-19(20)16(2)3/h13-15,19-20H,2,7-12H2,1,3-6H3/t19-,20+/m0/s1
SMILES:
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)OC
Molecular Formula:
C23H34O2
Molecular Weight:
342.5 g/mol
Cannabidiol dimethyl ether
CAS No.: 1242-67-7
Cat. No.: VC20973477
Molecular Formula: C23H34O2
Molecular Weight: 342.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Lipoxygenases (LOs) are non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids to generate unsaturated fatty acid hydroperoxides. The immediate products of 15-LO fatty acid oxidation act as mediators in inflammation, thrombosis, and cancer. CBDD is a cannabidiol derivative that potently and selectively inhibits 15-LO with an IC50 value of 0.28 µM. It does not inhibit 5-LO effectively (IC50 >200 µM). |
|---|---|
| CAS No. | 1242-67-7 |
| Molecular Formula | C23H34O2 |
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | 1,3-dimethoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene |
| Standard InChI | InChI=1S/C23H34O2/c1-7-8-9-10-18-14-21(24-5)23(22(15-18)25-6)20-13-17(4)11-12-19(20)16(2)3/h13-15,19-20H,2,7-12H2,1,3-6H3/t19-,20+/m0/s1 |
| Standard InChI Key | UYBGHBAVRNATET-VQTJNVASSA-N |
| Isomeric SMILES | CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC |
| SMILES | CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)OC |
| Canonical SMILES | CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)OC |
| Appearance | Assay:≥98%A solution in methyl acetate |
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